Triflumizole
Triflumizole
Triflumizole is a carboxamidine resulting from the formal condensation of the amino group of 4-chloro-2-(trifluoromethyl)aniline with the oxygen of the acetyl group of N-(propoxyacetyl)imidazole. A sterol demethylation inhibitor, it is used as a fungicide for the control of powdery mildew, scab and other diseases on a variety of crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of monochlorobenzenes, a member of imidazoles, a member of (trifluoromethyl)benzenes, a carboxamidine, an ether, a conazole fungicide and an imidazole fungicide.
Brand Name:
Vulcanchem
CAS No.:
68694-11-1
VCID:
VC20817979
InChI:
InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
SMILES:
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
Molecular Formula:
C15H15ClF3N3O
Molecular Weight:
345.75 g/mol
Triflumizole
CAS No.: 68694-11-1
Cat. No.: VC20817979
Molecular Formula: C15H15ClF3N3O
Molecular Weight: 345.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triflumizole is a carboxamidine resulting from the formal condensation of the amino group of 4-chloro-2-(trifluoromethyl)aniline with the oxygen of the acetyl group of N-(propoxyacetyl)imidazole. A sterol demethylation inhibitor, it is used as a fungicide for the control of powdery mildew, scab and other diseases on a variety of crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of monochlorobenzenes, a member of imidazoles, a member of (trifluoromethyl)benzenes, a carboxamidine, an ether, a conazole fungicide and an imidazole fungicide. |
|---|---|
| CAS No. | 68694-11-1 |
| Molecular Formula | C15H15ClF3N3O |
| Molecular Weight | 345.75 g/mol |
| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine |
| Standard InChI | InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 |
| Standard InChI Key | HSMVPDGQOIQYSR-UHFFFAOYSA-N |
| SMILES | CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 |
| Canonical SMILES | CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 |
| Boiling Point | No boiling point at normal pressure; decomposes at 150 °C |
| Colorform | Colorless crystals |
| Melting Point | 63.5 °C 63 °C |
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